molecular formula C19H20F2N2O5S2 B2361380 N-(4-((difluoromethyl)sulfonyl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide CAS No. 690249-32-2

N-(4-((difluoromethyl)sulfonyl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide

Cat. No. B2361380
CAS RN: 690249-32-2
M. Wt: 458.49
InChI Key: CRIFBUPLEGVABT-UHFFFAOYSA-N
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Description

N-(4-((difluoromethyl)sulfonyl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide, commonly known as DFP-10825, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It has been found to be effective against a range of cancer types, including breast, lung, and colon cancer.

Scientific Research Applications

Microbial Degradation of Polyfluoroalkyl Chemicals

Research on the microbial degradation of polyfluoroalkyl chemicals, including compounds with sulfonyl phenyl and piperidinyl sulfonyl moieties, emphasizes the environmental fate and effects of these precursors. Studies have investigated their biodegradability in microbial cultures, soil, and sediment, revealing quantitative and qualitative relationships between precursors and their degradation products. This research is crucial for evaluating environmental risks and guiding remediation strategies for these persistent chemicals (Liu & Mejia Avendaño, 2013).

Synthesis of N-heterocycles via Sulfinimines

The synthesis of N-heterocycles, utilizing chiral sulfinamides, highlights the significance of sulfonyl phenyl compounds in creating structurally diverse piperidines, pyrrolidines, and their derivatives. These compounds are essential for developing natural products and therapeutically active molecules, demonstrating the chemical versatility and application of sulfonyl and piperidinyl groups in medicinal chemistry (Philip et al., 2020).

Action Mechanism of Benzoylurea Insecticides

Investigations into the action mechanism of benzoylurea insecticides, such as diflubenzuron, provide insights into how these compounds inhibit chitin synthesis in insects. This research offers a deeper understanding of their molecular mechanisms and identifies potential target sites for insecticidal action, contributing to the development of more effective pest control strategies (Matsumura, 2010).

Environmental and Health Impacts of Perfluoroalkyl Acids

Studies on the environmental and health impacts of perfluoroalkyl acids and their derivatives, such as PFOS and PFOA, focus on their persistence, bioaccumulation, and toxicological profiles. Research in this area is essential for understanding the risks associated with exposure to these compounds and for informing regulatory actions and public health recommendations (Lau et al., 2004).

Glibenclamide's Anti-inflammatory Effects

Glibenclamide, a sulfonylurea drug, has been studied for its anti-inflammatory effects in various diseases. Research indicates that glibenclamide can reduce neuroinflammation and improve outcomes following central nervous system injury, showcasing the potential therapeutic applications of sulfonylurea compounds beyond their conventional use in treating diabetes (Zhang et al., 2017).

properties

IUPAC Name

N-[4-(difluoromethylsulfonyl)phenyl]-3-piperidin-1-ylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N2O5S2/c20-19(21)29(25,26)16-9-7-15(8-10-16)22-18(24)14-5-4-6-17(13-14)30(27,28)23-11-2-1-3-12-23/h4-10,13,19H,1-3,11-12H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRIFBUPLEGVABT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F2N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-((difluoromethyl)sulfonyl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide

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